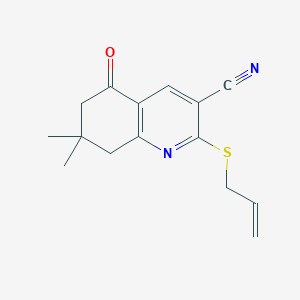![molecular formula C19H23NO3 B4061231 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4061231.png)
1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Descripción general
Descripción
1-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[221]heptan-3-one is a complex organic compound featuring a unique structure composed of bicyclic and isoquinolinyl segments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic preparation of 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves multi-step organic synthesis procedures. Here’s a typical synthetic route:
Step 1 Formation of the Bicyclic Core: : Starting with a precursor like camphor, undergoes a series of transformations including methylation and cyclization reactions.
Step 2 Isoquinoline Integration: : Incorporation of the isoquinoline ring is achieved by coupling the intermediate with isoquinoline derivatives through carbonylation and hydrogenation processes.
Reaction Conditions: : The reactions are typically carried out under controlled temperature and pressure conditions, using catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
For industrial production, scaling up involves:
Continuous Flow Reactors: : Ensuring consistent reaction conditions and higher throughput.
Optimized Catalysts and Reagents: : Utilizing more efficient catalysts and greener reagents to enhance yield and reduce waste.
Purification Techniques: : Advanced chromatographic and crystallization methods to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using agents like chromium trioxide.
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.
Substitution: : It can also participate in nucleophilic substitution reactions, facilitated by reagents such as sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: : Chromium trioxide, potassium permanganate.
Reducing Agents: : Hydrogen gas, sodium borohydride.
Solvents: : Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The products vary based on the reaction type, such as:
Oxidation Products: : Ketones and carboxylic acids.
Reduction Products: : Alcohols and amines.
Substitution Products: : Halogenated derivatives or other substituted analogs.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one finds applications in various fields:
Chemistry: : Used as a chiral building block in asymmetric synthesis.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: : Used in the synthesis of high-performance materials and specialty chemicals.
Mecanismo De Acción
This compound exerts its effects through complex mechanisms:
Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : It can influence pathways related to cellular signaling and metabolism, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
When compared to similar compounds:
Structurally Unique: : The bicyclic core and isoquinoline moiety distinguish it from other compounds.
Similar Compounds: : It shares some characteristics with compounds like camphor derivatives and isoquinoline-based pharmaceuticals.
By combining its unique structure with versatile chemical reactivity, 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[22
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-17(2)18(3)9-10-19(17,23-16(18)22)15(21)20-11-8-13-6-4-5-7-14(13)12-20/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOOHAJVMHYSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N3CCC4=CC=CC=C4C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4061158.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4061166.png)
![[4-(dimethylamino)phenyl][3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B4061173.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4061177.png)
![Ethyl 4-[(2-propoxyphenyl)amino]quinazoline-2-carboxylate](/img/structure/B4061182.png)
![2-(4-ethoxyphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061189.png)
![N-(5-CHLORO-2-PYRIDYL)-4-[(2,5-DICHLOROPHENOXY)METHYL]BENZAMIDE](/img/structure/B4061192.png)

![2-chloro-4-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4061201.png)
![5-[4-(3-ETHOXYBENZOYL)PIPERAZIN-1-YL]-N-[(FURAN-2-YL)METHYL]-2-NITROANILINE](/img/structure/B4061208.png)
![N-cyclopropyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4061210.png)
![2-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4061217.png)
![N-cyclopropyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline](/img/structure/B4061244.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B4061257.png)
